molecular formula C11H10ClNO2 B12665342 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- CAS No. 119980-10-8

2-Pyrrolidinone, 1-(4-chlorobenzoyl)-

Cat. No.: B12665342
CAS No.: 119980-10-8
M. Wt: 223.65 g/mol
InChI Key: HTMAAEZYWDDRFE-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(4-chlorobenzoyl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their versatile biological activities and are used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- typically involves the acylation of 2-pyrrolidinone with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Pyrrolidinone, 1-(4-chlorobenzoyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its versatile biological activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

119980-10-8

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-(4-chlorobenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C11H10ClNO2/c12-9-5-3-8(4-6-9)11(15)13-7-1-2-10(13)14/h3-6H,1-2,7H2

InChI Key

HTMAAEZYWDDRFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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